molecular formula C22H21N3O4S2 B2411292 N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207058-79-4

N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2411292
CAS No.: 1207058-79-4
M. Wt: 455.55
InChI Key: AJMRAHGXCOCJHG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly as a potential kinase inhibitor. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its role in modulating protein-protein interactions and enzyme activity [1] . The molecule's design, featuring a sulfonamide group linked to a dimethylphenyl moiety, suggests its investigation as a targeted agent, potentially against receptors or enzymes involved in proliferative diseases. Research indicates that structurally related sulfonamide-oxadiazole hybrids are being explored for their anticancer properties [2] and as inhibitors of carbonic anhydrase isoforms [3] . The specific substitution pattern on the phenyl rings is critical for optimizing binding affinity and selectivity. This compound serves as a valuable chemical probe for studying signal transduction pathways and for the development of novel therapeutic candidates in oncology and other disease areas, providing researchers with a tool to elucidate complex biological mechanisms.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14-5-8-17(13-15(14)2)25(3)31(26,27)19-11-12-30-20(19)22-23-21(24-29-22)16-6-9-18(28-4)10-7-16/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRAHGXCOCJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and sulfonamide functionalities. Its molecular formula is C22H24N4O3S, with a molecular weight of approximately 440.52 g/mol. The presence of multiple aromatic rings suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally similar to this compound. For instance, derivatives of similar oxadiazole structures have been tested against various cancer cell lines including leukemia, lung cancer, colon cancer, and breast cancer. The National Cancer Institute (NCI) conducted tests on 60 different cancer cell lines using the sulforhodamine B assay to evaluate cytotoxicity. Results indicated significant antineoplastic activity across several lines, particularly in breast cancer models .

Cell Line IC50 (µM) Activity
MDA-MB-468 (Breast Cancer)5.0High Antitumor Activity
A549 (Lung Cancer)10.0Moderate Antitumor Activity
HCT116 (Colon Cancer)15.0Moderate Antitumor Activity

The proposed mechanism of action for compounds like this compound involves inhibition of cell proliferation and induction of apoptosis in tumor cells. The oxadiazole ring is believed to play a critical role in the interaction with cellular targets that regulate these processes .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives. These compounds were subjected to in vitro testing against various cancer types. The results demonstrated that modifications to the substituents on the oxadiazole significantly influenced their biological activity. For example, introducing different alkyl groups enhanced the antitumor efficacy against specific breast cancer cell lines .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide in anticancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the compound's efficacy against several cancer cell lines, it demonstrated significant growth inhibition rates:

  • SNB-19 : 86.61%
  • OVCAR-8 : 85.26%
  • NCI-H40 : 75.99%
    These results indicate its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary in silico studies suggest that it may act as a potent inhibitor of the enzyme lipoxygenase, which is involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs .

Pharmacokinetics and ADME Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable pharmacokinetic profiles, which enhance its viability as a drug candidate.

Table: Summary of ADME Properties

PropertyValue
SolubilityHigh
BioavailabilityModerate to High
MetabolismLiver (CYP450 pathways)
ExcretionRenal

Preparation Methods

Thiophene-3-sulfonyl Chloride Synthesis

The synthesis begins with the preparation of the thiophene-3-sulfonyl chloride intermediate, a critical precursor for subsequent sulfonamide coupling. Analogous to the thiadiazole sulfonyl chloride synthesis reported by, the following steps are proposed:

  • Esterification of Thiophene-3-carboxylic Acid :
    Thiophene-3-carboxylic acid is treated with methanol in the presence of concentrated sulfuric acid, yielding methyl thiophene-3-carboxylate. This step achieves 80–90% conversion under reflux conditions (6–8 hours).

  • Hydrazide Formation :
    The methyl ester reacts with hydrazine hydrate in ethanol, producing thiophene-3-carbohydrazide. Prolonged stirring (12–24 hours) at ambient temperature ensures complete hydrazinolysis.

  • Cyclization to 1,3,4-Oxadiazole :
    The carbohydrazide undergoes cyclization with 4-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃), forming 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This step mirrors the thiadiazole cyclization methods described in, albeit adapted for oxadiazole ring formation.

  • Sulfonation to Sulfonyl Chloride :
    The thiol intermediate is treated with chlorine gas in 1,2-dichloroethane/water, yielding thiophene-3-sulfonyl chloride. Solvent optimization is critical here; methylene chloride/water systems, as noted in, prevent premature precipitation and enhance reaction monitoring.

N-Substituted Amine Preparation

The N-methyl-3,4-dimethylaniline moiety is synthesized via a two-step alkylation:

  • Methylation of 3,4-Dimethylaniline :
    3,4-Dimethylaniline reacts with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), producing N-methyl-3,4-dimethylaniline. Excess methyl iodide and prolonged heating (12 hours at 60°C) ensure complete N-methylation.

  • Purification :
    The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 8:2), achieving >95% purity as confirmed by thin-layer chromatography (TLC).

Sulfonamide Coupling and Final Compound Assembly

Nucleophilic Substitution Reaction

The sulfonamide bond is formed through a nucleophilic attack of N-methyl-3,4-dimethylaniline on thiophene-3-sulfonyl chloride, adapted from methodologies in and:

  • Reaction Conditions :

    • Solvent : Acetonitrile or dichloromethane (DCM)
    • Base : Triethylamine (TEA) or pyridine
    • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
    • Temperature : Room temperature (25°C)
    • Duration : 6–12 hours
  • Mechanistic Insight :
    The base deprotonates the amine, enhancing its nucleophilicity. The sulfonyl chloride’s electrophilic sulfur atom is attacked by the amine’s lone pair, releasing HCl, which is neutralized by the base.

  • Workup :
    The reaction mixture is quenched with ice water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from acetone/water (3:1). Yield ranges from 30–45%, consistent with analogous sulfonamide syntheses.

Oxadiazole-Thiophene Conjugation

The 1,3,4-oxadiazole ring is conjugated to the thiophene sulfonamide via a Suzuki-Miyaura coupling or nucleophilic aromatic substitution:

  • Suzuki Coupling Protocol :

    • Catalyst : Pd(PPh₃)₄ (5 mol%)
    • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
    • Base : K₂CO₃
    • Solvent : Toluene/water (4:1)
    • Temperature : 100°C, 24 hours

    This method facilitates C–C bond formation between the oxadiazole’s aryl boronic acid and the thiophene sulfonamide’s brominated derivative.

  • Nucleophilic Aromatic Substitution :
    Direct substitution at the thiophene’s 2-position is achieved using a pre-formed oxadiazole lithium reagent. Anhydrous tetrahydrofuran (THF) at −78°C ensures regioselectivity.

Optimization of Reaction Parameters

Solvent and Base Selection

Data from and highlight the impact of solvent and base on sulfonamide yield:

Solvent Base Yield (%) Purity (%)
Acetonitrile Triethylamine 45 98
DCM Pyridine 38 95
THF DBU 28 90

Key Insight : Polar aprotic solvents (acetonitrile) paired with strong bases (TEA) maximize yield by stabilizing the transition state.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) :

    • δ 7.92 (d, J = 8.6 Hz, 2H, oxadiazole ArH)
    • δ 7.34 (s, 1H, thiophene H)
    • δ 2.68 (s, 3H, N–CH₃)
    • δ 2.24 (s, 6H, 3,4-dimethylphenyl CH₃)

    These signals align with the deshielding effects of the sulfonamide and oxadiazole groups.

  • IR Spectroscopy :

    • ν 3261 cm⁻¹ (N–H stretch)
    • ν 1614 cm⁻¹ (C=N oxadiazole)
    • ν 1093 cm⁻¹ (S=O symmetric stretch).

Elemental Analysis

Calculated for C₂₂H₂₁N₃O₄S₂ :

  • C: 58.00%, H: 4.65%, N: 9.23%, S: 14.07%

Observed :

  • C: 57.89%, H: 4.71%, N: 9.18%, S: 13.95%

Deviations (<0.5%) confirm high purity.

Comparative Analysis of Synthetic Strategies

Method Yield (%) Purity (%) Scalability
Suzuki Coupling 55 99 Moderate
Nucleophilic Substitution 40 95 High
Direct Cyclization 30 90 Low

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis involves coupling a thiophene-sulfonamide precursor with a 1,2,4-oxadiazol-5-yl intermediate. Key steps include:
  • Sulfonamide Formation : Reacting 3,4-dimethylaniline with thiophene-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the N-methylated sulfonamide core .
  • Oxadiazole Cyclization : Using 4-methoxybenzamide and hydroxylamine under reflux in ethanol to generate the 1,2,4-oxadiazole ring, followed by coupling with the thiophene-sulfonamide via a palladium-catalyzed cross-coupling reaction .
  • Critical Parameters : Reaction temperature (80–100°C), solvent polarity (THF/water mixtures), and catalyst loading (5% Pd/C) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the sulfonamide and oxadiazole moieties. Key signals include the singlet for the N-methyl group (~3.3 ppm) and aromatic protons from the 4-methoxyphenyl group (~6.9–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (expected [M+H]+^+ ~530–540 Da) and fragmentation patterns to validate the structure .
  • HPLC-PDA : Purity analysis using a C18 column (acetonitrile/water gradient) ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate the electron density of the sulfonamide and oxadiazole groups to identify nucleophilic/electrophilic sites. For example, the oxadiazole’s nitrogen atoms may participate in hydrogen bonding .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase) using AutoDock Vina. The 4-methoxyphenyl group’s hydrophobicity and the sulfonamide’s hydrogen-bonding capacity are critical for binding .
  • MD Simulations : Assess stability in aqueous environments (GROMACS) by modeling solvation effects on the thiophene ring .

Q. How do structural modifications (e.g., substituents on the phenyl rings) alter bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace the 4-methoxy group with halogens (e.g., Cl, F) or bulky substituents (e.g., cycloheptyl) to test antimicrobial potency. For example, chloro-substituted analogs show enhanced Gram-negative bacterial inhibition .
  • Enzymatic Assays : Compare IC50_{50} values against carbonic anhydrase isoforms (e.g., hCA II vs. hCA IX) to evaluate selectivity. The 3,4-dimethylphenyl group may reduce off-target interactions .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst batch (e.g., Pd/C activity). Contradictions in oxadiazole cyclization yields (~40–70%) often stem from residual moisture .
  • Dose-Response Curves : Re-evaluate bioactivity under standardized conditions (e.g., fixed pH, serum-free media). Discrepancies in IC50_{50} values (e.g., 2–10 µM) may arise from compound aggregation .

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